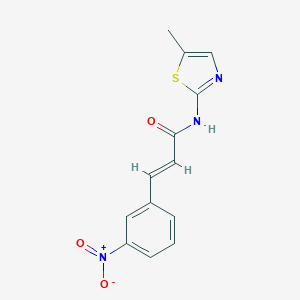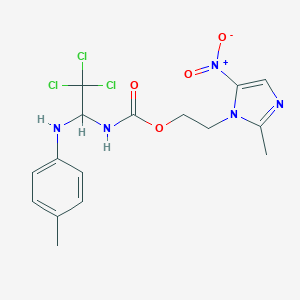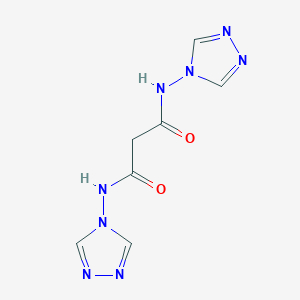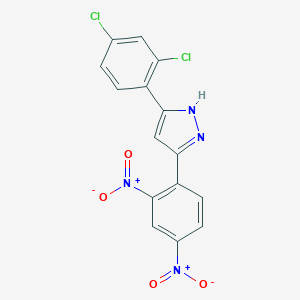![molecular formula C26H34O4 B412965 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone](/img/structure/B412965.png)
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone is a complex organic compound with the molecular formula C26H34O4. This compound is characterized by its unique structure, which includes an acetylphenoxy group attached to a decyl chain, further connected to a phenyl ethanone moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of the acetylphenoxy intermediateThe reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) under controlled temperatures and pressures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The decyl chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. The phenyl ethanone moiety can participate in various chemical reactions within the biological system, contributing to its overall effect .
Comparación Con Compuestos Similares
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a methoxy group instead of an acetyl group, leading to different chemical and biological properties.
1-[4-(2-p-Tolylvinyl)phenyl]ethanone: This compound features a tolylvinyl group, which alters its reactivity and applications.
1-Acetyl-4-phenoxybenzene: This simpler compound lacks the decyl chain, making it less hydrophobic and altering its interaction with biological targets.
The unique structure of this compound, particularly the presence of the decyl chain, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C26H34O4 |
|---|---|
Peso molecular |
410.5g/mol |
Nombre IUPAC |
1-[4-[10-(4-acetylphenoxy)decoxy]phenyl]ethanone |
InChI |
InChI=1S/C26H34O4/c1-21(27)23-11-15-25(16-12-23)29-19-9-7-5-3-4-6-8-10-20-30-26-17-13-24(14-18-26)22(2)28/h11-18H,3-10,19-20H2,1-2H3 |
Clave InChI |
JGGVSXLZRLFKAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B412883.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412886.png)
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-4-methylbenzamide](/img/structure/B412889.png)

![2-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B412891.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B412892.png)
![2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B412894.png)

![N'-[1-(4-amino-1,2,5-oxadiazol-3-yl)ethylidene]acetohydrazide](/img/structure/B412903.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
